molecular formula C8H16O2 B1655601 5-Hydroxy-5-methylheptan-3-one CAS No. 39121-37-4

5-Hydroxy-5-methylheptan-3-one

Cat. No.: B1655601
CAS No.: 39121-37-4
M. Wt: 144.21 g/mol
InChI Key: NGVUNKBOBWPIOQ-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methylheptan-3-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group and a methyl group attached to the heptane chain

Scientific Research Applications

5-Hydroxy-5-methylheptan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-5-methylheptan-3-one can be achieved through several methods. One common approach involves the reaction of 5-methyl-3-heptanone with a suitable oxidizing agent to introduce the hydroxyl group at the 5th position. Another method involves the use of Grignard reagents, where 5-methyl-3-heptanone is reacted with a Grignard reagent followed by oxidation to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-5-methylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: 5-Methyl-3-heptanone or 5-methylheptanoic acid.

    Reduction: 5-Hydroxy-5-methylheptanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 5-Hydroxy-5-methylheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 4-Methylheptane-3,5-dione
  • 5-Hydroxy-4-methylheptan-3-one (various stereoisomers)

Comparison: 5-Hydroxy-5-methylheptan-3-one is unique due to the presence of both a hydroxyl and a ketone group on the same carbon chain, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and industrial applications due to its specific molecular structure.

Properties

IUPAC Name

5-hydroxy-5-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(9)6-8(3,10)5-2/h10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVUNKBOBWPIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501345
Record name 5-Hydroxy-5-methylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39121-37-4
Record name 5-Hydroxy-5-methylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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